molecular formula C25H31Cl3O6 B048081 Napyradiomycin B4 CAS No. 111216-63-8

Napyradiomycin B4

Cat. No.: B048081
CAS No.: 111216-63-8
M. Wt: 533.9 g/mol
InChI Key: WIMMWIAJQXLZLL-VTQDYBALSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Napyradiomycin B4 is typically isolated from the culture broth of Streptomyces species. The isolation process involves fermentation, followed by extraction and purification using chromatographic techniques . The structure of this compound was elucidated using NMR studies and X-ray crystallography .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces cultures under controlled conditions. The fermentation broth is then subjected to solvent extraction, followed by purification using high-performance liquid chromatography (HPLC) to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Napyradiomycin B4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced antibacterial and cytotoxic properties .

Mechanism of Action

Biological Activity

Napyradiomycin B4 is a member of the napyradiomycin family, which consists of meroterpenoid natural products primarily isolated from actinomycetes. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial and cytotoxic properties. This article explores the biological activity of this compound, summarizing key research findings, structural characteristics, and potential therapeutic applications.

Structural Characteristics

This compound was isolated from the culture broth of Chainia rubra MG802-AF1. The absolute structure was determined to be 13-hydroxy-13-methylnapyradiomycin B1 through X-ray crystallography, confirming its unique stereochemistry and functional groups that contribute to its biological activity . The compound features a semi-naphthoquinone chromophore, a prenyl unit, and a cyclohexane ring, which are critical for its interaction with biological targets.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various pathogenic microorganisms. Notably, it exhibits significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 3 to 48 μg/mL . Comparative studies have shown that this compound and its analogs possess varying degrees of antibacterial potency:

CompoundMIC (μg/mL)Target Pathogen
This compound3 - 48MRSA
Napyradiomycin A11 - 2Staphylococcus aureus
Napyradiomycin D1SignificantMycobacterium tuberculosis

The effectiveness of these compounds highlights their potential as therapeutic agents in treating resistant bacterial infections.

Cytotoxic Properties

In addition to its antibacterial properties, this compound has been evaluated for cytotoxicity against various cancer cell lines. In vitro studies revealed that it exhibits moderate cytotoxic effects, with IC50 values below 20 μM against HepG2 cells . The cytotoxicity profile suggests that modifications in the structure of napyradiomycins can significantly influence their activity against cancer cells.

The biological activity of napyradiomycins, including B4, is believed to involve multiple mechanisms. These include:

  • Inhibition of ATPases: Some napyradiomycins exhibit inhibitory effects on gastric (H+-K+) ATPases, which are crucial for cellular energy metabolism .
  • Antiviral Activity: In a related study, napyradiomycins demonstrated antiviral properties against pseudorabies virus (PRV), indicating their broad-spectrum potential .

Case Studies and Research Findings

Research has consistently highlighted the promising biological activities of this compound and its analogs:

  • Antibacterial Efficacy : A study isolated several new napyradiomycins from Streptomyces sp., demonstrating that structural variations significantly affect their antibacterial potency against Gram-positive bacteria .
  • Cytotoxicity Assessment : In another investigation, napyradiomycins were tested against various human cancer cell lines, revealing that specific structural features correlate with enhanced cytotoxicity .
  • Biosynthetic Pathways : Recent advancements in biosynthetic methodologies have allowed for the efficient synthesis of napyradiomycins in laboratory settings, facilitating further research into their biological activities .

Properties

IUPAC Name

(3R,4aR,10aS)-3,4a-dichloro-10a-[[(1S,3S,6S)-3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl]methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31Cl3O6/c1-21(2)15(23(5,33)7-6-16(21)26)10-25-19(31)13-8-12(29)9-14(30)18(13)20(32)24(25,28)11-17(27)22(3,4)34-25/h8-9,15-17,29-30,33H,6-7,10-11H2,1-5H3/t15-,16-,17+,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMMWIAJQXLZLL-VTQDYBALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC(C1CC23C(=O)C4=C(C(=CC(=C4)O)O)C(=O)C2(CC(C(O3)(C)C)Cl)Cl)(C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@H](C([C@@H]1C[C@]23C(=O)C4=C(C(=CC(=C4)O)O)C(=O)[C@]2(C[C@H](C(O3)(C)C)Cl)Cl)(C)C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31Cl3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80912051
Record name 3,4a-Dichloro-10a-[(3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4,4a,10a-tetrahydro-2H-naphtho[2,3-b]pyran-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80912051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111216-63-8
Record name Napyradiomycin B4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111216638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4a-Dichloro-10a-[(3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4,4a,10a-tetrahydro-2H-naphtho[2,3-b]pyran-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80912051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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